molecular formula C8H8ClFO B6357400 1-Chloro-2-fluoro-3-(methoxymethyl)benzene CAS No. 2484889-18-9

1-Chloro-2-fluoro-3-(methoxymethyl)benzene

Cat. No.: B6357400
CAS No.: 2484889-18-9
M. Wt: 174.60 g/mol
InChI Key: HAKLZOBNHPNTIG-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-(methoxymethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 2), and a methoxymethyl group (-CH₂OCH₃, position 3). This trifunctionalized structure imparts unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in pharmaceutical and agrochemical intermediates. The methoxymethyl group introduces moderate steric bulk and polarity, while chloro and fluoro substituents enhance electron-withdrawing effects, influencing reactivity in electrophilic substitution or cross-coupling reactions .

Properties

IUPAC Name

1-chloro-2-fluoro-3-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKLZOBNHPNTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-fluoro-3-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with methanol in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-3-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Chloro-2-fluoro-3-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-fluoro-3-(methoxymethyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine or fluorine atoms are replaced by nucleophiles, leading to the formation of new bonds. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts and boron reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound is compared to analogs with variations in substituent type, position, and electronic profiles:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Electronic Effects
1-Chloro-2-fluoro-3-(methoxymethyl)benzene C₈H₇ClFO ~174.59* Cl, F, -CH₂OCH₃ (1,2,3) Moderate EWG (Cl, F); EDG (ether)
1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene C₁₃H₈Cl₂F₂S 313.17 Cl, F, -SCH₂-C₆H₃ClF (1,3,4) Strong EWG (Cl, F); polarizable S
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene C₇H₃ClF₃IO 328.45 Cl, I, -OCF₃ (1,2,4) Strong EWG (CF₃, Cl); heavy atom (I)
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 262.02 Br, F, -OCH₃, -NO₂ (1,3,2,4) Very strong EWG (NO₂, Br, F)

*Calculated based on standard atomic weights.

Key Observations :

  • Electronic Profile : The methoxymethyl group in the target compound acts as a weak electron-donating group (EDG) via the ether oxygen, counterbalancing the electron-withdrawing effects (EWG) of Cl and F. In contrast, nitro or trifluoromethoxy groups (e.g., in ) create stronger EWGs, drastically reducing electron density on the aromatic ring.
  • Steric Effects : The methoxymethyl group is bulkier than methoxy (-OCH₃) but less sterically demanding than sulfanylmethyl (-SCH₂-) or trifluoromethoxy (-OCF₃) groups. This influences regioselectivity in reactions like Suzuki-Miyaura coupling .

Physicochemical Properties

Table 2: Physical Properties and Solubility
Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Common Solvents)
This compound Not reported ~220–240* DCM, THF, acetone
1-Chloro-2-iodo-4-(trifluoromethoxy)benzene 85–87 310 (est.) Low in water; soluble in DCM
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 120–122 280–285 Moderate in DMSO, ethanol

*Estimated based on analogs.

Key Observations :

  • Melting Points : The target compound’s liquid state (inferred from analogs) contrasts with solid-state derivatives like the iodo-trifluoromethoxy analog, where heavy atoms and stronger intermolecular forces (e.g., halogen bonding) increase melting points .
  • Solubility: The methoxymethyl group enhances solubility in polar aprotic solvents compared to nonpolar sulfanylmethyl or nitro-substituted derivatives .

Biological Activity

Chemical Structure and Properties

The compound features:

  • Chlorine (Cl) and Fluorine (F) atoms, which typically enhance lipophilicity and biological activity.
  • A methoxymethyl group that can influence reactivity and interaction with biological targets.

Structural Comparison Table

Compound NameStructure FeaturesUnique Properties
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzeneTrifluoroethyl instead of methoxymethyl groupEnhanced reactivity due to multiple fluorine atoms
2-Chloro-4-fluorotolueneDifferent substitution pattern on the benzene ringVarying chemical properties due to methyl group presence
2-Chloro-4-fluorobenzaldehydeContains an aldehyde functional groupExhibits distinct reactivity patterns due to aldehyde

Biological Activity Insights

While specific data on the biological activity of 1-chloro-2-fluoro-3-(methoxymethyl)benzene is sparse, compounds with similar structures often exhibit significant pharmacological properties. The presence of halogen substituents typically correlates with enhanced biological interactions.

Potential Biological Activities

  • Antimicrobial Activity : Similar halogenated compounds have shown antimicrobial properties, suggesting that this compound may possess similar effects.
  • Anticancer Potential : Compounds containing halogen atoms have been investigated for their ability to modulate cancer-related pathways, indicating a potential for therapeutic applications.
  • Enzyme Inhibition : The unique combination of substituents may allow for interaction with specific enzymes or receptors, modulating their activities.

Case Studies and Research Findings

Research has highlighted the importance of halogenated compounds in drug design. For instance:

  • Halogen Bonding Studies : Research into CF₂X moieties indicates their role as strong halogen bond donors, which can enhance binding affinity to biological targets like proteins involved in cancer pathways .
  • Synthesis of Related Compounds : Studies on compounds such as 2-chloro-4-fluorobenzaldehyde reveal that structural modifications can significantly alter biological activity and reactivity profiles .

The mechanism by which this compound exerts its potential biological effects likely involves:

  • Binding Interactions : The halogen substituents may facilitate interactions with enzymes or receptors through non-covalent bonding.
  • Modulation of Biological Pathways : By interacting with specific molecular targets, the compound may influence various biochemical pathways relevant to disease processes.

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